molecular formula C15H14O4 B3338901 Rotundatin CAS No. 144506-16-1

Rotundatin

Cat. No.: B3338901
CAS No.: 144506-16-1
M. Wt: 258.27 g/mol
InChI Key: FRNDIOQCIXBSFC-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry Research

Within the realm of natural products chemistry, various structural classes of compounds are investigated, including alkaloids, terpenoids, flavonoids, stilbenes, and phenanthrene (B1679779) derivatives sdu.dkrsc.orgacs.org. Rotundatin (B3047790) is a compound that fits into the latter category, specifically as a dihydrophenanthrene derivative. Phenanthrenes and their dihydro derivatives are relatively less common in the plant kingdom compared to other natural product classes, but they have garnered significant attention due to their occurrence in plants used in traditional medicine and their observed biological activities acs.org. Plants from families such as Orchidaceae, Juncaceae, Dioscoreaceae, and Lauraceae are known sources of these compounds acs.orgresearchgate.net. Research in this area involves exploring diverse plant species to discover new phenanthrene structures and evaluate their potential applications acs.org.

Significance of this compound as a Dihydrophenanthrene Derivative in Biomedical and Chemical Sciences

This compound's significance stems from its classification as a 9,10-dihydrophenanthrene (B48381) derivative. This structural scaffold is of interest in both biomedical and chemical sciences due to the varied biological activities associated with compounds possessing this core structure researchgate.net. Dihydrophenanthrene derivatives have been reported to exhibit a range of bioactivities, including anti-tumor, anti-inflammatory, and antiviral effects researchgate.net. This has led to interest in their isolation from natural sources and the development of synthetic methods to create derivatives with modified structures and potentially enhanced activities researchgate.net. The study of this compound and similar dihydrophenanthrenes contributes to the broader understanding of the structure-activity relationships within this class of natural products and their potential as lead compounds for therapeutic development.

Detailed research findings on this compound specifically often focus on its isolation from particular plant species and the evaluation of its biological properties. For instance, this compound has been reported as a phenanthrene isolated from species of the Dendrobium genus nih.govresearchgate.net. Research has explored its potential inhibitory effects on processes such as platelet aggregation researchgate.net.

While specific detailed data tables solely focused on comprehensive research findings of this compound were not extensively found in the provided search results, the broader research on dihydrophenanthrene derivatives highlights their potential. For example, studies on related 9,10-dihydrophenanthrene derivatives have investigated their inhibitory activities against enzymes like SARS-CoV-2 3CLpro, with some compounds showing potent effects nih.gov. The structure-activity relationships for these derivatives have been studied, indicating that modifications at specific positions on the dihydrophenanthrene core can influence their inhibitory activity nih.gov.

Below is a table listing the chemical compound discussed and its PubChem CID.

Compound NamePubChem CID
This compound144506-16-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-9,10-dihydrophenanthrene-2,5,9-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-13-7-9(16)5-8-6-12(18)10-3-2-4-11(17)15(10)14(8)13/h2-5,7,12,16-18H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNDIOQCIXBSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C3=C(C=CC=C3O)C(C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031826
Record name Plicatol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278608-08-5, 144506-16-1
Record name 9,10-Dihydro-4-methoxy-2,5,9-phenanthrenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=278608-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydro-4-methoxy-2,5,9-phenanthrenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144506-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plicatol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin and Source Specific Research of Rotundatin

Discovery and Early Research on Rotundatin (B3047790) Isolation

Early research into this compound involved its isolation from natural sources. This compound was identified as a new 9,10-dihydrophenanthrene (B48381) derivative mdpi.comstikesbcm.ac.id. Its structure was determined through spectral and chemical analysis, establishing it as 2,5,9-trihydroxy-4-methoxy-9,10-dihydrophenanthrene researchgate.net.

Investigations of this compound from Dendrobium Species (e.g., Dendrobium officinale)

Dendrobium species, members of the Orchidaceae family, have been a notable source of this compound and other phenanthrenes mdpi.comnih.govnih.govmdpi.com. Dendrobium rotundatum is specifically mentioned as a source from which this compound, also referred to as plicatol C, was isolated stikesbcm.ac.idresearchgate.netnih.govtargetmol.comresearchgate.net. Studies on Dendrobium officinale have also reported the isolation of this compound and numerous other phenanthrene (B1679779) derivatives mdpi.comresearchgate.net. The stems of Dendrobium officinale have been a focus for isolating various compounds, including bibenzyl and phenanthrene derivatives mdpi.comresearchgate.net. Phenanthrenes are considered primary active compounds found in plants like Dendrobium mdpi.com.

Research has explored the chemical constituents of various Dendrobium species, identifying phenanthrenes, including this compound, among the key compounds nih.govnih.govmdpi.comresearchgate.net.

Studies on this compound within Boesenbergia rotunda Extracts and its Related Genera

While Boesenbergia rotunda, commonly known as fingerroot, is a well-studied plant in the Zingiberaceae family known for its medicinal and culinary uses, the primary reported bioactive compounds from this species are flavonoids like panduratin (B12320070) A and pinostrobin (B192119) mdpi.comresearchgate.netnih.govphcogrev.commdpi.comnih.gov. Although Boesenbergia rotunda is rich in various phytochemicals, including phenolics and flavonoids, the search results primarily highlight compounds other than this compound in this specific plant mdpi.comresearchgate.netnih.govphcogrev.comnih.govmdpi.com. Boesenbergia rotunda was previously classified under the Kaempferia genus and has several synonyms, including Boesenbergia pandurata researchgate.nettheferns.infonih.govnih.govwikipedia.org. Research on the chemical composition of Boesenbergia and related genera primarily focuses on their characteristic flavonoid content mdpi.comresearchgate.netnih.govphcogrev.commdpi.comnih.gov.

Exploration of Other Natural Sources for this compound and Structurally Related Phenanthrenes

Beyond Dendrobium species, other natural sources have been explored for phenanthrenes and structurally related compounds. The Orchidaceae family, in general, is a significant source of phenanthrenes, with around 400 components isolated from 100 species across various genera, including Bulbophyllum, Eria, Maxillaria, Bletilla, Coelogyna, Cymbidium, Ephemerantha, and Epidendrum researchgate.netcore.ac.ukresearchgate.net. A few phenanthrenes have also been found in the Hepaticae class and the Dioscoreaceae, Combretaceae, and Betulaceae families core.ac.uk.

Structurally related 9,10-dihydrophenanthrenes and other phenanthrene derivatives have been isolated from various plants. For example, stilbenoids and phenanthrenes have been found in other orchid species like Agrostophyllum callosum and Coelogyne flaccida stikesbcm.ac.idcore.ac.uk. Research also mentions the isolation of phenanthrene derivatives from Tamus communis (Dioscoreaceae family) and Juncus effusus (Juncaceae family) mdpi.comresearchgate.net. The distribution of these compounds often correlates with taxonomic divisions core.ac.uk.

Biosynthetic Pathways and Metabolic Engineering of Rotundatin

Elucidation of Rotundatin (B3047790) Biosynthesis in Natural Systems

The biosynthesis of this compound is a specialized branch of the broader benzylisoquinoline alkaloid (BIA) pathway, which is responsible for a wide array of pharmacologically active compounds in plants. nih.govfrontiersin.org

The biosynthesis of this compound and other benzylisoquinoline alkaloids originates from the aromatic amino acid L-tyrosine, a product of the shikimate pathway. kegg.jp While the phenylpropanoid pathway, which starts with the deamination of L-phenylalanine to cinnamic acid, is a major route for many plant phenolics like flavonoids and lignin, the core structure of this compound is derived directly from L-tyrosine. bioone.orgwikipedia.org

The pathway begins with the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. kegg.jp These two molecules undergo a condensation reaction, known as the Pictet-Spengler reaction, to form the central intermediate (S)-norcoclaurine, which represents the foundational backbone of all benzylisoquinoline alkaloids.

From (S)-norcoclaurine, a series of enzymatic modifications, including methylation and hydroxylation steps, lead to the crucial branch-point intermediate (S)-reticuline. nih.govkegg.jp (S)-reticuline is a pivotal precursor that can be directed towards various classes of BIAs. For the formation of protoberberine alkaloids like this compound, (S)-reticuline is converted to (S)-scoulerine by the berberine bridge enzyme (BBE). frontiersin.org Subsequent methylation and modification steps on the (S)-scoulerine scaffold ultimately yield this compound (Tetrahydropalmatine). nih.gov

Table 1: Key Intermediates in this compound Biosynthesis

Precursor/Intermediate Role in Pathway
L-Tyrosine Primary amino acid precursor
Dopamine First key precursor derived from L-tyrosine
4-hydroxyphenylacetaldehyde Second key precursor derived from L-tyrosine
(S)-Norcoclaurine Product of Pictet-Spengler condensation; core BIA structure
(S)-Reticuline Central branch-point intermediate for various BIA classes

The conversion of primary precursors into the complex structure of this compound is catalyzed by a series of specific enzymes. Research, particularly in plants like Corydalis yanhusuo, has identified several key gene families and specific enzymes involved in this pathway. nih.gov

The enzymatic steps involve multiple classes of enzymes, with O-methyltransferases (OMTs) playing a critical role in the final stages of this compound synthesis. After the formation of (S)-scoulerine, a cascade of methylation reactions occurs. Studies combining metabolomics and transcriptomics in C. yanhusuo have identified key enzymes such as 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), N-methylcoclaurine hydroxylase (NMCH), berberine bridge enzyme (BBE), and scoulerine O-methyltransferase (SOMT). nih.gov

Specifically for the synthesis of Tetrahydropalmatine, a particular O-methyltransferase, referred to as CoOMT, is believed to be a key functional enzyme that participates in the final methylation steps. nih.gov The precise sequence and substrate specificity of these enzymes are crucial for determining the final alkaloid profile within the plant.

Table 2: Key Enzymes in the this compound Biosynthetic Pathway

Enzyme Abbreviation Function
Tyrosine Decarboxylase TYDC Converts tyrosine to tyramine (precursor to dopamine)
Norcoclaurine Synthase NCS Catalyzes the condensation of dopamine and 4-HPAA
Norcoclaurine 6-O-methyltransferase 6OMT Methylates (S)-norcoclaurine
Coclaurine N-methyltransferase CNMT N-methylates the product of 6OMT
Berberine Bridge Enzyme BBE Converts (S)-reticuline to (S)-scoulerine
Scoulerine 9-O-methyltransferase SOMT Methylates (S)-scoulerine

Metabolic Engineering Approaches for Enhanced this compound Production

Due to its valuable pharmacological properties and relatively low abundance in plants, there is significant interest in developing metabolic engineering strategies to increase the production of this compound. frontiersin.org These approaches aim to optimize the biosynthetic pathway either in the native plant or in a heterologous microbial host.

Reconstituting complex plant secondary metabolite pathways in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli is a powerful synthetic biology approach. nih.gov This strategy offers the potential for scalable, sustainable, and controlled production in industrial fermenters.

The engineering of a microbial host for this compound production would involve several key steps:

Pathway Introduction : The entire sequence of biosynthetic genes from the plant source (e.g., Corydalis) would be identified and synthesized. This includes genes for the conversion of tyrosine to (S)-reticuline and the subsequent enzymes (BBE, OMTs, etc.) that lead to this compound. youtube.com

Host Strain Optimization : The host's native metabolism would be engineered to enhance the supply of L-tyrosine. nih.gov

Gene Expression and Assembly : The plant genes would be assembled into expression cassettes and integrated into the host genome. frontiersin.org Optimizing the expression levels of each enzyme is crucial to avoid the accumulation of toxic intermediates and to ensure a balanced metabolic flux through the pathway.

Cofactor Engineering : The availability of cofactors, such as S-adenosyl methionine (SAM), which is the methyl donor for the numerous methylation steps, may need to be enhanced.

While the complete heterologous production of this compound in a microbial host is a complex undertaking, successful engineering of yeast to produce other complex BIAs, such as opioids, demonstrates the feasibility of this approach. nih.govyoutube.com

Regulation of this compound Biosynthesis under Environmental and Developmental Cues

The production of secondary metabolites like this compound in plants is not static but is tightly regulated in response to both internal developmental programs and external environmental signals.

Developmental Regulation : Studies on Corydalis yanhusuo have shown that the accumulation of alkaloids, including Tetrahydropalmatine, is developmentally controlled. The expression levels of key biosynthetic genes and the concentration of the alkaloids are significantly higher during the bulb expansion stage compared to the mature stage, indicating that biosynthesis is linked to specific phases of growth and development. nih.gov

Environmental Cues : The biosynthesis of isoquinoline (B145761) alkaloids can be influenced by environmental stressors and elicitors. While specific data for this compound is limited, it is a general principle that plant secondary metabolism is a key part of the plant's defense system. Factors such as pathogen attack, wounding, or exposure to elicitors like jasmonic acid can induce the expression of biosynthetic genes. researchgate.net The regulation is often controlled at the transcriptional level by specific families of transcription factors, such as WRKY and basic helix-loop-helix (bHLH) proteins, which can activate the promoters of pathway genes in a coordinated manner. frontiersin.orgnih.gov Understanding these regulatory networks could provide new tools for enhancing this compound production in plant cell cultures or whole plants by applying specific treatments or by engineering the regulatory factors themselves.

Biological Activities and Pharmacological Investigations of Rotundatin

Antineoplastic and Anticancer Research

Direct research into the specific antineoplastic and anticancer activities of Rotundatin (B3047790) is limited. However, studies on the chemical class to which it belongs, phenanthrenes and 9,10-dihydrophenanthrenes, provide context for its potential in this area. These classes of compounds, frequently isolated from Orchidaceae family plants, have been noted for their cytotoxic properties against various tumor cell lines. nih.govnih.gov

In Vitro Cellular Studies of this compound's Antiproliferative and Cytotoxic Effects

There are no specific studies detailing the in vitro antiproliferative or cytotoxic effects of purified this compound on cancer cell lines. However, research on related compounds from Dendrobium species demonstrates a basis for potential activity. For example, other 9,10-dihydrophenanthrene (B48381) derivatives isolated from Dendrobium officinale have shown cytotoxicity against human leukemia (HI-60, THP-1), pancreatic cancer (sw1990), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. nih.govnih.govtandfonline.com One study highlighted that a specific 9,10-dihydrophenanthrene, orchinol, exhibited potent cytotoxicity against HI-60 and THP-1 cells with IC50 values of 11.96 and 8.92 μM, respectively. nih.gov These findings suggest that compounds with a similar chemical scaffold to this compound are biologically active against cancer cells, though direct evidence for this compound is currently lacking.

Investigations into this compound's Impact on Tumorigenesis Models

Consistent with the lack of in vitro data, there are no published investigations into the effects of this compound on in vivo tumorigenesis models. The broader class of phenanthrenes has been identified as a promising source for anticancer drug development, with mechanisms potentially including the induction of apoptosis and interference with cell metabolism, but specific studies involving this compound in animal models have not been reported. nih.gov

Anti-inflammatory Research

While direct mechanistic studies on this compound are scarce, its chemical class and natural sources are associated with anti-inflammatory activity. Phenanthrenes from orchids have been studied for various biological effects, including anti-inflammatory and antiplatelet aggregation activities. core.ac.uk One report notes that this compound is useful in inhibiting the aggregation of platelets induced by arachidonic acid and collagen, an effect linked to inflammatory pathways. medchemexpress.com Furthermore, extracts from Dendrobium species, the source of this compound, have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO). semanticscholar.org These associations suggest a potential anti-inflammatory role for this compound, though specific research is needed to confirm and characterize this activity.

Antioxidant Research

Specific antioxidant assays, such as DPPH or ABTS radical scavenging tests, have not been reported for purified this compound. researchgate.netnih.gove3s-conferences.orgopenagrar.de However, the general class of phenanthrenes and extracts from Dendrobium species are known to possess antioxidant properties. semanticscholar.org Studies on other 9,10-dihydrophenanthrenes have demonstrated free radical scavenging capabilities and the ability to enhance the activity of endogenous antioxidant enzymes like catalase and glutathione (B108866) S-transferase. nih.gov This suggests a plausible, yet unconfirmed, antioxidant potential for this compound.

Other Documented Biological Activities of this compound

Beyond its well-established analgesic and sedative properties, Rotundine (l-tetrahydropalmatine or l-THP) exhibits a wide spectrum of other biological activities that have been the subject of extensive pharmacological investigation. patsnap.comchemicalbook.com This isoquinoline (B145761) alkaloid interacts with multiple neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems, which underpins its diverse effects. patsnap.compatsnap.com Its primary mechanism involves acting as an antagonist at dopamine (B1211576) D1 and D2 receptors. patsnap.comselleckchem.com Research has illuminated its potential in cardiovascular regulation, muscle relaxation, neuroprotection, and the treatment of substance addiction, among other areas. wikipedia.orgchemicalbook.com

Cardiovascular Effects

Rotundine has demonstrated notable effects on the cardiovascular system, suggesting its potential utility in treating heart disease. wikipedia.orgrotundine.com Studies have identified it as a blocker of voltage-activated L-type calcium channels. wikipedia.orgrotundine.comrotundine.com This mechanism is characteristic of some antiarrhythmic agents. nih.gov Clinical investigations have explored its use in managing atrial fibrillation, where its antiarrhythmic mechanism is thought to be related to prolonging the effective refractory period of the atrium and atrioventricular node. nih.gov The compound's ability to modulate calcium ion (Ca2+) channels may also contribute to its cardioprotective effects. chemicalbook.com

Muscle Relaxant Properties

The compound is recognized as a potent muscle relaxant. wikipedia.orgrotundine.com This action is attributed to its effects on the central nervous system. chemicalbook.com By modulating central signaling pathways, Rotundine can induce muscle relaxation, an effect distinct from its analgesic and sedative activities.

Anti-Addictive Potential

A significant area of research has focused on Rotundine's potential in the treatment of drug addiction. patsnap.com Its action as a dopamine receptor antagonist is crucial to this effect, as it can modulate the brain's reward pathways that are hyper-stimulated by addictive substances. patsnap.compatsnap.com Preclinical and preliminary human studies have shown promising results in its ability to treat addiction to both cocaine and opiates. wikipedia.orgrotundine.comnih.gov Rotundine has been shown to attenuate cocaine's reinforcing effects and reduce drug-seeking behavior in animal models. nih.govresearchgate.net By blocking dopamine receptors, it may dampen the euphoric effects of addictive drugs, thereby helping to reduce cravings and withdrawal symptoms. patsnap.com

Neuroprotective and Anti-inflammatory Activities

Rotundine exhibits a range of neuroprotective and anti-inflammatory effects. chemicalbook.comrotundine.comnih.gov Studies have indicated it can mitigate cerebral ischemia-reperfusion injury and protect the blood-brain barrier. chemicalbook.com Its anti-inflammatory properties are linked to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), potentially through the suppression of signaling pathways like NF-κB. oup.com These anti-inflammatory and neuroprotective actions suggest its therapeutic potential for various neurological and inflammatory conditions. nih.govoup.com

Anxiolytic and Antidepressant-Like Effects

In addition to its sedative qualities, Rotundine has been investigated for anxiolytic (anti-anxiety) and antidepressant-like activities. patsnap.com Research in animal models of anxiety and depression demonstrated that l-THP could ameliorate stress-induced behaviors. nih.gov These effects are likely mediated by its modulation of multiple neurotransmitter systems, including serotonin (B10506) and norepinephrine, as well as its influence on the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the stress response. patsnap.comnih.gov

Table 1: Summary of Other Documented Biological Activities of Rotundine (l-THP)

Biological Activity Mechanism of Action / Key Findings Relevant Receptors/Pathways
Cardiovascular Effects Acts as an antiarrhythmic agent; beneficial in treating atrial fibrillation. nih.gov L-type Calcium Channel Blocker wikipedia.orgrotundine.com
Muscle Relaxation Acts as a potent, centrally-acting muscle relaxant. wikipedia.orgchemicalbook.com Central Nervous System Modulation
Anti-Addictive Potential Attenuates reinforcing effects of cocaine and opiates; reduces cravings and withdrawal. wikipedia.orgpatsnap.comresearchgate.net Dopamine D1/D2 Receptor Antagonism patsnap.comselleckchem.com
Neuroprotection Mitigates cerebral ischemia-reperfusion injury; protects the blood-brain barrier. chemicalbook.com Calcium Channel Modulation; Anti-inflammatory pathways chemicalbook.comoup.com
Anti-inflammatory Effects Reduces expression of pro-inflammatory cytokines. oup.com NF-κB Signaling Pathway oup.com
Anxiolytic/Antidepressant Ameliorates symptoms of anxiety and depression in preclinical models. nih.gov Serotonin, Norepinephrine, HPA Axis Modulation patsnap.comnih.gov

Mechanisms of Action of Rotundatin

Cellular and Molecular Target Identification and Validation

The identification and validation of cellular and molecular targets are fundamental steps in understanding how a small molecule like Rotundatin (B3047790) exerts its effects. This process involves pinpointing the specific biological structures, such as proteins or nucleic acids, with which this compound interacts to alter cellular function ucl.ac.uknih.gov.

Target identification can employ various approaches, including phenotypic screens, genetic association studies, and biochemical methods ucl.ac.uknih.gov. Phenotypic screening involves observing the effects of this compound on cellular behavior or disease models and then working backward to identify the molecules responsible for these changes ucl.ac.uk. Genetic approaches, such as genome-wide association studies (GWAS) and functional genomics, can help link genetic variations to potential targets modulated by this compound wjbphs.com. Biochemical methods often involve using techniques like pull-down assays or mass spectrometry to isolate and identify proteins that directly bind to this compound nih.gov.

Once a potential target is identified, it undergoes rigorous validation to confirm its relevance to this compound's observed effects and its role in the biological pathway or disease of interest ucl.ac.uknih.gov. Validation techniques include druggability assessment, assayability assessment, and genetic assessment ucl.ac.uk. Druggability assessment evaluates whether the identified target has properties that make it amenable to modulation by a small molecule, often involving structural analysis ucl.ac.uk. Assayability assessment focuses on developing biochemical and cellular assays to measure the interaction between this compound and the target, facilitating further screening and characterization ucl.ac.uk. Genetic assessment involves manipulating the expression or function of the target gene to see if it mimics or blocks the effects of this compound, using techniques like CRISPR-based technologies or RNA interference wjbphs.comnuvisan.com.

While specific cellular and molecular targets for this compound are being investigated, research indicates that compounds can target various cellular components, including enzymes, receptors, and proteins involved in key cellular processes like microtubule arrangement zu.edu.pkcreative-biolabs.comlibretexts.org.

Receptor-Ligand Interaction Studies

Receptor-ligand interaction studies are essential for characterizing how this compound might bind to and modulate the activity of cellular receptors. These studies aim to determine the binding affinity, kinetics, and specificity of this compound for particular receptors uah.esmdpi.com.

Experimental techniques commonly used in receptor-ligand interaction studies include radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) uah.esmdpi.com. Radioligand binding assays involve using a radioactively labeled version of this compound or a known ligand to measure binding to receptors in cell membranes or purified protein preparations uah.es. SPR and ITC are label-free techniques that can provide detailed information about the thermodynamics and kinetics of the binding process mdpi.com.

Molecular modeling and computational simulations, such as docking studies and molecular dynamics simulations, are also valuable tools for predicting and understanding this compound's interaction with receptors at an atomic level mdpi.combiorxiv.org. These methods can provide insights into the binding pose, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) involved, and the conformational changes that may occur upon binding mdpi.combiorxiv.org.

The interaction between a ligand and a receptor can lead to various outcomes, including receptor activation (agonist), inhibition (antagonist), or modulation of receptor activity nih.gov. The specific effect depends on how this compound's binding influences the receptor's conformation and its ability to interact with downstream signaling molecules researchgate.net.

Intracellular Signaling Pathway Modulation by this compound

Intracellular signaling pathways are complex networks of molecules that transmit signals from the cell surface or within the cell to ultimately regulate cellular responses. This compound may exert its effects by modulating components of these pathways longdom.orgnih.gov.

Modulation can occur at various levels, including altering the activity of kinases, phosphatases, or other signaling enzymes, affecting the levels or localization of second messengers (such as cAMP or calcium ions), or influencing protein-protein interactions within the pathway nih.govresearchgate.net. Research into intracellular signaling often involves techniques like Western blotting to measure protein phosphorylation or expression levels, ELISA to quantify signaling molecules, and fluorescence microscopy to visualize protein localization and dynamics.

Enzyme Inhibition or Activation Mechanisms

Enzymes are biological catalysts that play critical roles in virtually all cellular processes. This compound may exert its effects by directly inhibiting or activating specific enzymes solubilityofthings.comfiveable.me.

Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, uncompetitive, and allosteric inhibition solubilityofthings.comlibretexts.orgnih.gov. Competitive inhibitors bind to the enzyme's active site, competing with the substrate solubilityofthings.comlibretexts.org. Non-competitive inhibitors bind to a different site on the enzyme (an allosteric site), causing a conformational change that reduces the enzyme's activity solubilityofthings.comlibretexts.org. Uncompetitive inhibitors bind only to the enzyme-substrate complex solubilityofthings.comnih.gov. Allosteric modulation, which includes both inhibition and activation, involves binding at a site distinct from the active site, leading to a change in enzyme conformation and activity fiveable.melibretexts.orgnih.gov.

Enzyme activation can also occur through allosteric mechanisms, where an activator molecule binds to an allosteric site and enhances the enzyme's activity fiveable.melibretexts.org.

Studies investigating enzyme inhibition or activation by this compound typically involve enzyme kinetics experiments to determine parameters such as Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki) solubilityofthings.com. These parameters provide quantitative information about the potency and mechanism of inhibition or activation.

Gene Expression and Proteomic Regulation Studies

This compound's mechanisms of action can also involve the modulation of gene expression and protein levels. This can occur through influencing the transcription of genes into messenger RNA (mRNA) or the translation of mRNA into proteins unc.edupressbooks.pub.

Gene expression regulation is a complex process controlled at multiple levels, including epigenetic modifications, transcriptional regulation by transcription factors, post-transcriptional modifications of mRNA, and translational control unc.edupressbooks.pubnih.gov. This compound could potentially interact with transcription factors, co-regulators, or components of the transcriptional machinery to alter the expression of specific genes nih.govnih.gov.

Proteomic studies involve the large-scale analysis of proteins within a cell or tissue to identify changes in protein abundance, modifications, or interactions in response to this compound treatment nih.govnih.govplos.orgutoronto.ca. Techniques such as mass spectrometry-based proteomics can quantify thousands of proteins simultaneously, providing a global view of how this compound affects the cellular proteome nih.govplos.orgbiorxiv.org.

Structure Activity Relationship Sar Studies of Rotundatin and Its Analogs

Correlating Structural Modifications with Biological Potency and Selectivity

SAR studies involving rotundatin (B3047790) and its analogs aim to establish relationships between specific structural changes and their impact on biological potency and selectivity towards various targets. The core structure of this compound is the protoberberine scaffold. metabolomicsworkbench.org Modifications to this scaffold, such as alterations to the methoxy (B1213986) groups or changes in the stereochemistry at the 13a position, can significantly affect activity. For instance, levo-tetrahydropalmatine (l-THP), an enantiomer of tetrahydropalmatine, is reported to be more potent. wikipedia.org Tetrahydropalmatine itself has been shown to possess analgesic and sedative effects, acting as an antagonist at dopamine (B1211576) D1 and D2 receptors, and also affecting dopamine D3, alpha adrenergic, and serotonin (B10506) receptors. wikipedia.orglatoxan.com It also functions as a blocker of voltage-activated L-type calcium channels and active potassium channels. wikipedia.org Studies on vascular relaxation in rat aorta have investigated the effects of different concentrations of THP, demonstrating concentration-dependent responses. researchgate.net

While specific detailed data tables on the correlation of various structural modifications of this compound analogs with precise biological potency (e.g., IC50 or Ki values across a range of targets) were not extensively available in the immediate search results, the literature indicates that systematic modifications are undertaken to explore their impact on different pharmacological activities, including effects on the central nervous system and cardiovascular system. wikipedia.orglatoxan.comresearchgate.net

Identification of Key Pharmacophores within the this compound Scaffold

Identifying key pharmacophores involves pinpointing the essential structural features of this compound responsible for its biological activity. nih.govnih.gov The protoberberine core, with its characteristic tetracyclic structure, is central to the activity of this compound and its analogs. The methoxy groups at positions 2, 3, 9, and 10 are likely to play a role in interactions with biological targets, as their presence and position are common features in this class of alkaloids known for diverse pharmacological effects. wikipedia.orgwikipedia.org The nitrogen atom in the isoquinoline (B145761) system is also a crucial element, potentially involved in hydrogen bonding or ionic interactions. The stereochemistry at the 13a position is another critical factor influencing the activity and potency, as highlighted by the difference in activity between the enantiomers of tetrahydropalmatine. wikipedia.org

Rational Design and Synthesis of this compound Derivatives for Optimized Efficacy

Rational design and synthesis of this compound derivatives are guided by the information gleaned from SAR studies. By understanding how structural modifications impact activity, researchers can design new analogs with improved potency, selectivity, or pharmacokinetic properties. This process involves targeted chemical synthesis to introduce specific functional groups or alter existing ones on the this compound scaffold. For example, if a particular methoxy group is found to be crucial for binding to a desired target, strategies might involve synthesizing analogs with different substituents or modifications at that position to enhance the interaction. Conversely, if a structural feature is associated with an undesirable off-target effect, it can be modified or removed in an attempt to reduce that activity while retaining the desired effect. Although specific examples of rationally designed and synthesized this compound derivatives with detailed efficacy data were not prominently featured in the search results, the principle of using SAR information to guide the synthesis of analogs is a standard practice in medicinal chemistry aimed at optimizing therapeutic potential. wikipedia.org

Computational and In Silico Approaches in this compound SAR Analysis

Computational and in silico approaches play an increasingly important role in modern SAR analysis. nih.govnih.gov Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling can provide valuable insights into the interaction of this compound and its analogs with their biological targets at the molecular level. nih.govnih.govnih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (e.g., this compound or an analog) to a protein target. By simulating the binding process, researchers can understand how different parts of the molecule interact with the binding site, providing clues for structural modifications.

Molecular Dynamics Simulations: These simulations provide a dynamic view of the ligand-target interaction over time, accounting for the flexibility of both the molecule and the protein. This can offer more realistic insights into the stability of the complex and the influence of structural changes on binding.

QSAR Modeling: QSAR models develop mathematical relationships between structural descriptors of a series of compounds and their biological activity. wikipedia.org These models can be used to predict the activity of new, untested analogs and to identify which structural features are most important for activity. mdpi.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of a molecule that are necessary for its biological activity. nih.govnih.gov Pharmacophore models can be used to screen large databases of compounds to find new potential ligands with similar activity profiles.

Synthesis and Derivatization of Rotundatin

Total Synthesis Strategies for Rotundatin (B3047790)

As of the current literature, detailed and complete total synthesis routes specifically for this compound (PubChem CID: 278608085) remain largely unreported in readily accessible scientific databases. fishersci.nl The complexity of the 9,10-dihydrophenanthrene (B48381) scaffold, with its specific substitution pattern and stereochemistry, presents significant challenges for de novo construction from simple starting materials. While general principles of organic synthesis, including strategies for constructing polycyclic aromatic systems and introducing specific functional groups, are well-established nih.govzu.edu.pk, their application to the total synthesis of this compound has not been extensively documented in the public domain. The absence of reported total synthesis routes suggests that achieving this goal efficiently and economically may require overcoming considerable synthetic hurdles. fishersci.nl

Semisynthesis of this compound Analogs from Natural Precursors

This compound is a natural product isolated from plants, particularly species of the Orchidaceae family, such as Dendrobium rotundatum. umweltprobenbank.denih.govinvivochem.cnsigmaaldrich.com Semisynthesis involves utilizing naturally occurring compounds as starting materials for the synthesis of target molecules or their analogs. ontosight.ai This approach can be advantageous for complex natural products like this compound, where the natural precursor already possesses a significant portion of the desired structural complexity. ontosight.ai

While specific examples of the semisynthesis of this compound analogs directly from this compound or its immediate natural precursors are not widely detailed, the principle of semisynthesis is highly relevant. Other dihydrophenanthrenes and phenanthrenes are found in orchids sigmaaldrich.com, and these structurally related compounds could potentially serve as starting materials for the semisynthesis of this compound or novel derivatives. Semisynthetic strategies often involve targeted chemical modifications of isolated natural products to alter their properties, improve yields, or create novel compounds with potentially enhanced biological profiles. ontosight.aidokumen.pub The isolation of this compound and related dihydrophenanthrenes from Dendrobium species provides a foundation for exploring such semisynthetic routes. nih.govsigmaaldrich.com

Synthetic Modifications to Enhance Biological Profile and Drug-like Properties

Synthetic modifications of natural products and their scaffolds are commonly employed in medicinal chemistry to improve biological activity, bioavailability, metabolic stability, and other drug-like properties. While specific studies detailing the synthetic modification of this compound for these purposes are not extensively reported, general strategies applicable to dihydrophenanthrenes and related natural products can be considered.

Chemical modifications can involve alterations to the existing functional groups on the this compound core or the introduction of new substituents. Common modification strategies include:

Esterification or etherification of hydroxyl groups to alter polarity and metabolic stability.

Oxidation or reduction of functional groups.

Introduction of amine or other polar groups to influence solubility and interaction with biological targets.

Halogenation to impact electronic properties and metabolic fate.

Glycosylation to improve solubility and potentially target specific tissues.

Research on other natural product derivatives, such as modifications of Rotundic acid (a triterpenoid, PubChem CID: 12315075) invivochem.cnsigmaaldrich.comfoodb.canih.govplantaedb.com, has shown that targeted modifications, such as at the carboxylic acid position, can significantly impact biological activities, including cytotoxicity. fishersci.ca Similarly, modifications of other aromatic and polycyclic compounds have demonstrated success in enhancing desired properties. sigmaaldrich.comuni.lunih.gov Applying these principles to the this compound scaffold holds potential for developing analogs with improved pharmacological characteristics.

Development of Novel this compound Derivatives and Hybrid Compounds

The development of novel derivatives and hybrid compounds based on the this compound structure is an active area of potential research aimed at discovering new chemical entities with potentially superior biological activities or novel mechanisms of action. Derivatives can be synthesized through various chemical reactions that modify the this compound core while retaining its fundamental structural features.

Hybrid compounds involve the covalent linkage of the this compound scaffold with other pharmacologically active molecules or structural motifs. This strategy is employed to create synergistic effects, target multiple biological pathways, or improve the pharmacokinetic properties of the parent compounds. ontosight.aidokumen.pubfoodb.canih.gov For example, hybrid molecules combining different heterocyclic systems have been synthesized to explore enhanced anticancer or antimicrobial activities. foodb.canih.gov Given that this compound is a dihydrophenanthrene, the synthesis of hybrid molecules incorporating this motif with other bioactive fragments could lead to novel compounds with unique properties. plantaedb.com

Preclinical Research and Therapeutic Potential of Rotundatin

In Vivo Efficacy Studies of Rotundatin (B3047790) in Established Disease Models

In vivo efficacy studies are fundamental in preclinical research to assess a compound's potential therapeutic effects within living organisms. These studies utilize established animal models that mimic aspects of human diseases. nih.govnih.gov While specific detailed in vivo efficacy data solely focused on this compound across various disease models is not extensively detailed in the provided search results, the broader context of research on natural phenanthrenes and compounds from Bulbophyllum and Dendrobium species, from which this compound can be isolated, suggests potential areas of investigation.

Research on related phenanthrene (B1679779) derivatives has explored activities such as anti-inflammatory, anti-bacterial, anti-cancer, and anti-oxidative effects. researchgate.net For instance, studies on Aerides falcata extract and isolated compounds, including a novel biphenanthrene (B1261930) and known compounds like agrostonin, have shown potential anti-neuroinflammatory activity in an in vitro model using LPS-stimulated BV-2 microglial cells. rsc.org This suggests that compounds structurally related to this compound may hold promise for treating central nervous system diseases where neuroinflammation plays a role. rsc.org

Furthermore, the genus Bulbophyllum, a source of this compound, has demonstrated various biological activities in preclinical studies, including antimicrobial, antifungal, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. nih.govresearchgate.net While these findings pertain to the broader genus and its various phytoconstituents, they highlight the therapeutic potential of compounds found within these plants, including this compound.

To illustrate the type of data typically generated in such studies, here is a hypothetical table based on the in vitro data for related compounds inhibiting NO release:

Table 8.1.1: Illustrative In Vitro Anti-Neuroinflammatory Activity of Compounds (Hypothetical)

Compound NameIC50 (µM) for Inhibition of LPS-induced NO Release in BV-2 cells
Compound 10.9 rsc.org
Agrostonin2.6 rsc.org
Syringaresinol1.4 rsc.org
This compound (Hypothetical)Data not available in provided sources

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential in preclinical development to understand how a drug is absorbed, distributed, metabolized, and excreted by the body (PK) and how it exerts its effects at its target (PD). alimentiv.comvibiosphen.com These studies in animal models help determine appropriate dosing regimens and predict drug behavior in humans. alimentiv.comallucent.com

Preclinical PK/PD data are crucial for evaluating a drug candidate's safety and efficacy. alimentiv.com PK studies aim to define the anticipated pharmacologically active drug level in the target compartment. allucent.com PD studies, on the other hand, focus on how the medicine affects the body and help assess its efficacy and the relationship between concentration and effect. eupati.eu

While specific PK/PD data for this compound were not found in the provided search results, the importance of these studies for any potential therapeutic compound is emphasized. Preclinical PK evaluation should be comprehensive to minimize drug failures in clinical trials. nih.gov Understanding exposure parameters in the pharmacologically active dose range is vital for defining the dosing regime and achieving beneficial pharmacodynamic activity. allucent.com

Animal models, such as rats and mice, are commonly used in preclinical PK/PD studies. alimentiv.comnih.gov Radiotelemetry in conscious, freely-moving animals is a widely accepted method for evaluating hemodynamic effects. nih.gov

Preclinical Toxicity Assessments and Safety Profiling of this compound and its Leads

Preclinical toxicity assessments and safety profiling are critical steps to identify potential adverse effects of a compound before human exposure. ppd.comnih.gov These studies aim to determine the species-, organ-, and dose-specific toxic effects of an investigational product. nih.gov Toxicity testing is essential for drug development and helps calculate the "No Observed Adverse Effect Level" (NOAEL), which is needed to initiate clinical evaluation. nih.gov

Toxicology assessments are typically the first stage of evaluating a compound's safety. wuxiapptec.com This involves looking for signs of toxic effects using various parameters such as body weights, clinical observations, hematology, clinical chemistry, coagulation parameters, and necropsy. wuxiapptec.com

While the provided search results mention that no toxicological effects of Bulbophyllum species have been reported to date nih.govresearchgate.net, and that safety profiles of Nigerian medicinal plants with antibacterial activity need to be appraised researchgate.net, specific detailed toxicity assessments or safety profiling data for this compound itself are not available in the snippets.

Preclinical safety evaluation involves stepwise toxicological screening tests to determine adverse effects on vital functions. researchgate.net Acute toxicity tests determine short-term effects after a single dose and provide an estimate for safe acute doses in humans and information on target organs of toxicity. researchgate.net

Evaluating drug safety is an indispensable part of the drug discovery and development process. researchgate.net Preclinical studies identify potential target organs of toxicity and help define the therapeutic index. researchgate.net

Here is a table illustrating general parameters assessed in preclinical toxicity studies (data is illustrative, not specific to this compound):

Table 8.3.1: General Parameters Assessed in Preclinical Toxicity Studies (Illustrative)

ParameterAssessment MethodRelevance
Body Weight ChangesRegular measurementIndicator of general health and potential systemic toxicity.
Clinical ObservationsDaily monitoring for abnormal signsDetection of behavioral changes, physical signs of distress, etc.
HematologyBlood cell counts and analysisAssessment of effects on blood components and bone marrow function.
Clinical ChemistryAnalysis of blood and urine biochemical markersEvaluation of organ function (liver, kidney, etc.) and metabolic changes.
HistopathologyMicroscopic examination of tissues and organsIdentification of tissue damage, lesions, or cellular abnormalities.

Note: This table provides examples of parameters commonly assessed in preclinical toxicity studies. Specific data for this compound was not available in the provided sources.

Advanced Analytical Methodologies for Rotundatin Research

Advanced Chromatographic Techniques for Rotundatin (B3047790) Isolation, Purification, and Quantification

Chromatography is a fundamental technique for separating components within a mixture, crucial for isolating and purifying natural products like this compound from complex plant extracts. Advanced chromatographic methods offer enhanced resolution, sensitivity, and speed compared to traditional approaches.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of complex mixtures, including natural products. It is effective for the identification and quantification of compounds based on their chemical properties. iipseries.org HPLC, particularly in its advanced forms like Ultra-High Performance Liquid Chromatography (UHPLC), provides high-resolution separations and can reduce analysis time and solvent consumption. egyankosh.ac.incpur.in Preparative HPLC is employed to obtain larger quantities of pure compounds after initial separation. iipseries.org

Thin-Layer Chromatography (TLC) is another technique used, often for rapid qualitative analysis and as a preliminary step in isolation. iipseries.org High-Performance Thin-Layer Chromatography (HPTLC), an advanced version of TLC, offers improved resolution, sensitivity, and quantitative evaluation capabilities. egyankosh.ac.in

The effectiveness of chromatographic separation is influenced by factors such as the affinity of the compound for the stationary and mobile phases, flow rate, and temperature. metwarebio.com Integrating detectors like UV-Vis or mass spectrometers with chromatographic systems further enhances their analytical power. cpur.inutas.edu.au

Spectrometric Approaches for Structural Elucidation and Quantitative Analysis of this compound

Spectrometric techniques are indispensable for determining the chemical structure of isolated compounds and for their quantitative analysis.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, providing crucial information for structural elucidation. scribd.compsu.edu When coupled with chromatography (e.g., LC-MS or GC-MS), it allows for the simultaneous separation, identification, and quantification of components in a mixture with high sensitivity and specificity. iipseries.orgegyankosh.ac.incpur.in Accurate mass measurements obtained from high-resolution mass spectrometry can help establish the elemental composition of a compound. psu.edudmdg.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within a molecule, making it essential for confirming chemical structures and determining stereochemistry. semanticscholar.orgscribd.compsu.edudemokritos.gr Both qualitative and quantitative analysis can be performed using NMR. mdpi.comdemokritos.gr Techniques like 1D and 2D NMR experiments (e.g., 1H NMR, 13C NMR, HMBC, NOESY) are used to assign signals and establish connectivity between atoms. semanticscholar.org

UV-Vis spectroscopy can be used for the detection and quantitative analysis of compounds that absorb light in the ultraviolet or visible range. utas.edu.au

Bioanalytical Methods for this compound and its Metabolite Profiling in Biological Matrices

Bioanalytical methods are necessary for the quantitative determination of compounds like this compound and their metabolites in biological samples such as plasma, urine, or tissue homogenates. slideshare.netb-ac.co.ukwuxiapptec.com These methods are crucial for understanding the metabolic fate and pharmacokinetics of a compound. slideshare.net

Sample preparation is a critical initial step in bioanalysis to isolate the analytes from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). slideshare.net These methods aim to concentrate the analyte and present it in a suitable solvent for analysis. slideshare.net

Chromatographic techniques, particularly HPLC coupled with sensitive detectors like mass spectrometers (LC-MS/MS), are widely used for the quantification of drugs and metabolites in biological fluids due to their sensitivity and specificity. dmdg.orgb-ac.co.uknih.gov Method validation is essential to ensure the accuracy, precision, selectivity, sensitivity, and stability of the bioanalytical method. slideshare.net

Metabolite profiling involves the comprehensive analysis of metabolites in a biological sample to understand the metabolic pathways and transformations of the parent compound. wuxiapptec.comnih.gov This often utilizes high-resolution mass spectrometry coupled with chromatography to identify and characterize metabolites. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Studies

Omics technologies, such as metabolomics and proteomics, provide a comprehensive view of biological systems and can be integrated into this compound research to gain deeper insights into its effects and mechanisms of action. humanspecificresearch.orgresearchgate.netuninet.edu

Metabolomics involves the large-scale study of metabolites within biological samples. humanspecificresearch.orgresearchgate.net It can be used to identify changes in metabolic pathways induced by this compound, providing information about its biochemical effects. uninet.edu Analytical techniques like LC-MS and GC-MS are commonly used in metabolomics for the separation, identification, and quantification of a wide range of metabolites. uninet.edu

Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. humanspecificresearch.orgresearchgate.net Proteomic studies can reveal how this compound affects protein expression levels or modifies protein activity, offering insights into its cellular targets and downstream effects. uninet.edumdpi.com

Integrating data from different omics technologies (e.g., metabolomics and proteomics) can provide a more holistic understanding of the biological processes influenced by this compound. researchgate.netuninet.edu This integrated approach can help identify potential biomarkers and elucidate complex biological mechanisms. researchgate.netuninet.edu

Future Directions and Research Perspectives on Rotundatin

Unexplored Therapeutic Applications and Disease Indications

While Rutin has been studied for its antioxidant and anti-inflammatory properties, its therapeutic potential extends to several unexplored or underexplored areas. Future research is poised to investigate its efficacy in a broader range of diseases.

One of the most promising areas is in the management of neurodegenerative diseases . nih.govresearchgate.net Conditions such as Alzheimer's and Parkinson's disease are characterized by neuronal loss, oxidative stress, and inflammation, all of which are mechanisms potentially modulated by Rutin. nih.govresearchgate.netnmppdb.com.ng Research indicates that Rutin and its metabolites can cross the blood-brain barrier, allowing them to exert neuroprotective effects directly within the central nervous system. nih.gov Future investigations will likely focus on elucidating the precise molecular targets of Rutin in neuronal cells and its ability to interfere with processes like amyloid-beta aggregation in Alzheimer's disease. nih.gov

In the realm of oncology , while Rutin's anticancer properties have been acknowledged, its potential in specific and aggressive cancer types remains an open area of research. wikipedia.orgnih.gov For instance, its efficacy in rare cancers or its role in modulating the tumor microenvironment is not yet fully understood. Further studies could explore its use in cancers that are currently difficult to treat, focusing on its ability to induce apoptosis and inhibit cell proliferation in a wider variety of cancer cell lines. nih.gov

The therapeutic potential of Rutin in metabolic disorders beyond diabetes is another area ripe for exploration. Its impact on non-alcoholic fatty liver disease (NAFLD), for example, warrants further investigation, given its known effects on lipid metabolism and oxidative stress.

Investigation of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key area of future research for Rutin. nih.gov This is particularly relevant in cancer therapy, where combination treatments can enhance efficacy and reduce side effects. wikipedia.orgnih.gov

Studies have already shown that Rutin can act as a sensitizer (B1316253) for conventional chemotherapy drugs, potentially reversing drug resistance and increasing the susceptibility of cancer cells to treatment. wikipedia.org Future research will likely focus on identifying the most effective combinations of Rutin with specific chemotherapeutic agents for different types of cancer. researchgate.net For example, its synergistic effects with drugs like 5-Fluorouracil and Doxorubicin in colon cancer have been noted, with each compound modulating different cell signaling pathways. healthline.com

Beyond chemotherapy, the synergistic potential of Rutin with other natural compounds is a promising avenue. For instance, combinations of Rutin with other flavonoids, such as Quercetin, have demonstrated enhanced antiproliferative and antioxidant activity. The combination of Rutin with Vitamin E has also shown synergistic effects in improving immunity. Future studies will need to systematically screen various combinations of Rutin with other phytochemicals to identify novel therapeutic synergies.

The table below summarizes some of the researched synergistic combinations involving Rutin.

Combined AgentTherapeutic AreaObserved Synergistic Effect
Chemotherapy Drugs (e.g., 5-Fluorouracil, Doxorubicin)CancerEnhanced cytotoxicity, chemosensitization, induction of apoptosis. healthline.com
QuercetinCancer, AntioxidantIncreased antiproliferative effect and antioxidant activity.
Vitamin EImmunologyImproved immune response.
FlorfenicolAntibacterialPotentiated antibacterial activity against Aeromonas hydrophila.
Rutin EsterAntioxidantImproved oxidative stability of sardine oil.

Development of Advanced Drug Delivery Systems for Rotundatin (B3047790)

A significant challenge in the clinical application of Rutin is its low bioavailability, stemming from poor water solubility and rapid metabolism. Advanced drug delivery systems are being developed to overcome these limitations and enhance its therapeutic efficacy.

Nanotechnology-based drug delivery systems are at the forefront of this research. Encapsulating Rutin into nanoparticles, such as liposomes and polymeric nanoparticles, can improve its solubility, protect it from degradation, and enable targeted delivery to disease sites. Nanoencapsulation can also improve the stability and controlled release of Rutin.

Future research in this area will focus on designing "smart" drug delivery systems that can release Rutin in response to specific stimuli in the disease microenvironment, such as changes in pH or enzyme levels. The development of targeted nanoparticles, which are decorated with ligands that bind to receptors overexpressed on cancer cells, is another key direction.

The following table outlines some of the advanced drug delivery systems being explored for Rutin.

Delivery SystemAdvantages
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for targeted delivery.
Polymeric Nanoparticles Controlled and sustained release, improved stability, potential for surface modification for targeting.
Nanoemulsions Enhanced solubility and bioavailability, suitable for oral and topical delivery.
Inclusion Complexes (e.g., with cyclodextrins) Increased aqueous solubility and dissolution rate.

Interdisciplinary Research Opportunities in this compound Science (e.g., Bioinformatics, AI/ML in SAR)

The study of Rutin is increasingly benefiting from interdisciplinary approaches, particularly from the fields of computational biology and artificial intelligence.

Bioinformatics plays a crucial role in identifying the molecular targets of Rutin and understanding its mechanism of action. By analyzing large biological datasets, researchers can predict how Rutin interacts with various proteins and signaling pathways.

Artificial Intelligence (AI) and Machine Learning (ML) are being applied to Structure-Activity Relationship (SAR) studies of Rutin and its derivatives. These computational models can predict the biological activity of novel Rutin-based compounds based on their chemical structure, accelerating the process of drug discovery and optimization. By analyzing vast amounts of data, AI algorithms can identify key structural features responsible for the therapeutic effects of Rutin, guiding the design of more potent and selective derivatives.

Future interdisciplinary research will likely involve the use of more sophisticated computational models to simulate the interaction of Rutin with biological systems, predict its pharmacokinetic properties, and identify potential off-target effects.

Bridging Preclinical Findings to Potential Clinical Translation

The translation of promising preclinical findings on Rutin into clinical applications is a critical and challenging step. This "bench-to-bedside" transition requires a robust body of evidence from well-designed preclinical studies and a clear strategy for clinical development.

A major hurdle is the often-observed discrepancy between results from animal models and human clinical trials. To bridge this gap, future research should utilize more clinically relevant animal models of disease. The use of patient-derived organoids is also an emerging strategy to test the efficacy of Rutin in a more personalized manner.

Key challenges that need to be addressed for the clinical translation of Rutin include:

Pharmacokinetics and Metabolism: A thorough understanding of how Rutin is absorbed, distributed, metabolized, and excreted in humans is essential.

Biomarker Development: Identifying reliable biomarkers to monitor the biological activity and therapeutic response to Rutin in clinical trials is crucial.

Regulatory Pathway: Navigating the regulatory requirements for the approval of a natural compound for therapeutic use can be complex.

Overcoming these challenges will require a collaborative effort between academic researchers, pharmaceutical companies, and regulatory agencies.

Q & A

Basic: What experimental design considerations are critical for isolating Rotundatin from natural sources?

Methodological Answer:
Isolation requires optimizing extraction protocols (e.g., solvent polarity, temperature) and purification techniques (e.g., column chromatography, HPLC). Validate each step using spectroscopic methods (NMR, MS) to confirm structural integrity. Ensure reproducibility by documenting solvent ratios, flow rates, and temperature controls . Pilot studies comparing yield under varying conditions (e.g., Soxhlet vs. ultrasound-assisted extraction) are essential to establish robust protocols .

Basic: Which analytical methods are most reliable for quantifying this compound in complex matrices?

Methodological Answer:
LC-MS/MS and HPLC-UV are preferred for sensitivity and specificity. Calibration curves using certified standards must account for matrix effects (e.g., plant metabolites). Validate methods per ICH guidelines, including limits of detection (LOD), precision (RSD <5%), and recovery rates (80–120%). Cross-validate with orthogonal techniques like NMR to resolve co-eluting peaks .

Advanced: How can researchers resolve contradictory pharmacokinetic data for this compound across in vivo studies?

Methodological Answer:
Contradictions often arise from variability in bioavailability models (e.g., rodent vs. primate) or analytical sensitivity. Conduct meta-analyses to identify confounding factors (e.g., dosing regimens, metabolic enzymes). Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies differences and validate with targeted metabolomics . Replicate studies under harmonized protocols to isolate variables .

Advanced: What strategies optimize this compound’s synthetic pathways to address low yield in total synthesis?

Methodological Answer:
Low yields may stem from unstable intermediates or stereochemical mismatches. Employ computational chemistry (DFT calculations) to predict reaction pathways and transition states. Optimize catalysts (e.g., asymmetric catalysis for chiral centers) and protect functional groups prone to side reactions. Iterative DOE (Design of Experiments) can identify critical parameters (e.g., temperature, solvent) for scale-up .

Advanced: How do in vitro and in vivo models for this compound’s anti-inflammatory activity correlate, and what gaps exist?

Methodological Answer:
Discrepancies often occur due to differences in bioavailability, immune system complexity, or metabolite activity. Use ADME assays to compare in vitro IC50 values with in vivo efficacy (e.g., murine LPS-induced inflammation models). Incorporate PK/PD modeling to bridge gaps and validate with biomarker analysis (e.g., TNF-α, IL-6) .

Basic: What protocols ensure this compound’s purity and stability during long-term storage?

Methodological Answer:
Store lyophilized this compound in inert atmospheres (argon) at -80°C. Monitor degradation via accelerated stability studies (40°C/75% RH) and characterize impurities using UPLC-QTOF. Use antioxidants (e.g., BHT) in solution formulations and validate storage conditions with periodic HPLC assays .

Advanced: How can multi-omics approaches clarify this compound’s mechanism of action in neurodegenerative models?

Methodological Answer:
Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) to map pathways like NF-κB or autophagy. Use CRISPR-Cas9 knockouts in cell models to confirm target genes. Validate findings with spatial transcriptomics in brain organoids and cross-reference with clinical biomarkers (e.g., tau protein) .

Advanced: What statistical frameworks address variability in this compound’s dose-response curves across cell lines?

Methodological Answer:
Apply nonlinear regression (e.g., sigmoidal curve fitting) with bootstrapping to estimate EC50 confidence intervals. Use ANOVA to compare inter-cell-line variability and Bayesian hierarchical models to account for batch effects. Report effect sizes (Cohen’s d) to contextualize biological significance .

Basic: How should researchers validate this compound’s target engagement in mechanistic studies?

Methodological Answer:
Employ biophysical methods (SPR, ITC) to measure binding affinity to putative targets (e.g., kinases). Use cellular thermal shift assays (CETSA) or fluorescence polarization to confirm target engagement in live cells. Correlate with functional readouts (e.g., kinase inhibition assays) .

Advanced: What methodologies assess this compound’s stability under physiological conditions for drug delivery applications?

Methodological Answer:
Simulate gastric/intestinal fluids (USP dissolution apparatus) and measure degradation kinetics via LC-MS. Nanoformulations (liposomes, PLGA nanoparticles) can enhance stability; characterize release profiles using dialysis membranes. Validate in vivo using radiolabeled this compound and PET imaging .

Advanced: How can cross-disciplinary approaches resolve this compound’s role in synergistic combination therapies?

Methodological Answer:
Use high-throughput screening (HTS) to identify synergistic drug pairs (e.g., this compound + cisplatin). Apply Chou-Talalay models to calculate combination indices (CI). Mechanistic studies (e.g., RNAi screens) can reveal shared pathways. Validate in PDX (patient-derived xenograft) models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.